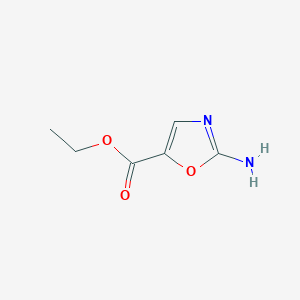![molecular formula C34H30Cl2N6NiO10 B053227 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate CAS No. 111792-92-8](/img/structure/B53227.png)
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is a complex compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is not fully understood. However, it is believed that this compound acts by facilitating electron transfer processes in various organic reactions. Additionally, this compound has been found to have unique optical properties, which may be attributed to its molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity and has been used in various lab experiments without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is its unique optical properties, which make it useful in various lab experiments. Additionally, this compound has low toxicity and can be easily synthesized using various methods. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for research on 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate. One such direction is the study of its potential applications in the field of organic electronics, where it may be used as a hole transport material in OLEDs. Another potential direction is the study of its potential applications in the field of catalysis, where it may be used as a catalyst for various organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride hexahydrate and sodium perchlorate. The resulting compound is then purified using recrystallization techniques. Another method involves the reaction of 8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride and sodium perchlorate. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been found to have various applications in scientific research. One such application is in the field of organic electronics, where this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs). Additionally, this compound has been studied for its potential applications in the field of catalysis, where it has been used as a catalyst for various organic reactions.
Propriétés
Numéro CAS |
111792-92-8 |
|---|---|
Formule moléculaire |
C34H30Cl2N6NiO10 |
Poids moléculaire |
812.2 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate |
InChI |
InChI=1S/2C17H15N3O.2ClHO4.Ni/c2*1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17;2*2-1(3,4)5;/h2*3-11H,1-2H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clé InChI |
OFGLVOQLSNTWAA-UHFFFAOYSA-L |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Pictogrammes |
Oxidizer; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





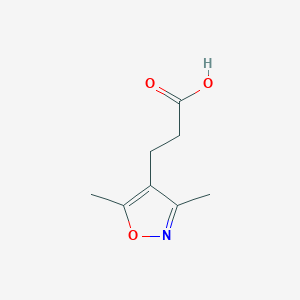

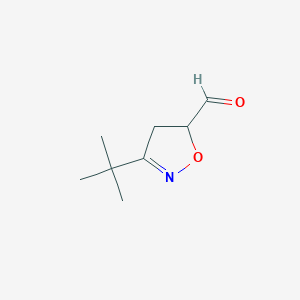
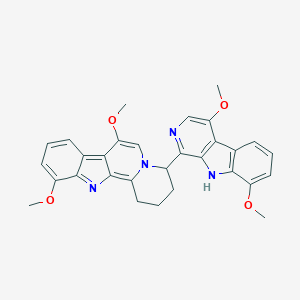
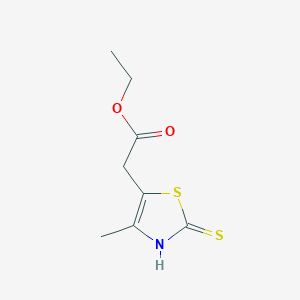
![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)



